(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate
Description
The compound “(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate” is a fluorenylmethyloxycarbonyl (Fmoc)-protected oxazolidinone derivative. The Fmoc group, a widely used protecting group in peptide synthesis, shields the amine functionality during solid-phase synthesis and is cleaved under basic conditions. The oxazolidinone core (a five-membered ring containing both oxygen and nitrogen) is substituted with a methyl group at position 4 and a ketone at position 5, while the carboxylate ester at position 3 enhances solubility and reactivity. This structure renders the compound valuable as a chiral auxiliary or constrained scaffold in medicinal chemistry and asymmetric synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-18(21)24-11-20(12)19(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZTGJPRFPRON-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of L-Serine Derivatives
A widely reported approach utilizes L-serine as the chiral precursor. The hydroxyl group of serine is protected with a fluorenylmethyl (Fmoc) group, followed by cyclization under acidic conditions to form the oxazolidine ring. For example:
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Protection : L-serine reacts with fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to yield Fmoc-Ser-OH.
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Cyclization : The protected serine undergoes intramolecular cyclization using p-toluenesulfonic acid (p-TsOH) in toluene at reflux, forming the 5-oxooxazolidine core.
Key parameters:
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Temperature : Reflux conditions (110°C) optimize ring closure.
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Catalyst : p-TsOH (10 mol%) ensures high regioselectivity.
Stereochemical Control at the 4-Position
Introducing the S-configuration at the 4-methyl group requires chiral auxiliaries or asymmetric catalysis.
Asymmetric Aldol Reaction
A patent-described method employs an asymmetric aldol reaction between a Fmoc-protected glycine derivative and acetaldehyde:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 4-methyloxazolidinones has been reported:
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Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE).
Fmoc Group Incorporation
The fluorenylmethyl moiety is introduced via esterification or carbamate formation.
Esterification with Fluorenylmethyl Chloroformate
A two-step protocol is commonly employed:
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Activation : The oxazolidine carboxylic acid is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in DCM.
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Coupling : Reacting the activated intermediate with 9-fluorenylmethanol in the presence of DMAP (4-dimethylaminopyridine) yields the target ester.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temp |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements highlight the use of continuous flow reactors to enhance scalability:
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Reactor Type : Microfluidic tubular reactor.
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Conditions :
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Residence time: 30 minutes.
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Temperature: 80°C.
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Pressure: 2 bar.
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Advantages : 95% conversion with reduced side-product formation.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use:
Purification and Characterization
Column Chromatography
Silica gel chromatography remains the standard purification method:
Crystallization
Recrystallization from ethanol/water (7:3) improves enantiopurity:
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous Fmoc-protected derivatives:
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate (Target) | Oxazolidinone | Fmoc, methyl, ketone, carboxylate ester | Not reported | Not reported |
| (9H-Fluoren-9-yl)methyl 3-[(Fmoc)amino]-4-oxopiperidine-1-carboxylate (11) | Piperidine | Fmoc, ketone, carboxylate ester | Not reported | 141–142 |
| (S)-3-((Fmoc)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid | Benzoxazepine | Fmoc, methyl, ketone, carboxylic acid | 458.46 | Not reported |
| 4-((Fmoc)carbonyl)morpholine-3-carboxylic acid | Morpholine | Fmoc, carboxylic acid | Not reported | Not reported |
| (S)-2-((Fmoc)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | Amino acid (aspartate analog) | Fmoc, tert-butoxy, carboxylic acid | Not reported | Not reported |
- Oxazolidinone vs. Piperidine Derivatives: The target’s oxazolidinone ring introduces conformational rigidity and chirality, whereas piperidine derivatives (e.g., compound 11) adopt a six-membered ring with reduced ring strain.
- Benzoxazepine vs. Oxazolidinone: The benzoxazepine derivative () incorporates a fused aromatic ring, enhancing π-π stacking interactions but reducing solubility compared to the oxazolidinone’s aliphatic structure .
- Morpholine vs. Oxazolidinone: Morpholine derivatives () lack the ketone functionality, reducing electrophilic reactivity but improving hydrolytic stability .
Physicochemical Properties
- Melting Points: Piperidine-based Fmoc derivatives (e.g., compound 11) exhibit moderate melting points (141–171°C), indicative of crystalline purity. The target oxazolidinone’s melting point is unreported but likely lower due to steric hindrance from the methyl group .
- Solubility : The carboxylate ester in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DCM), whereas benzoxazepine derivatives () may require stronger solvents due to aromaticity .
- Stability : Fmoc groups are base-labile, while tert-butoxy groups () are acid-labile, enabling orthogonal protection strategies in multi-step syntheses .
Biological Activity
(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 321.35 g/mol. The compound features a fluorenyl moiety, which is known for enhancing lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.35 g/mol |
| LogP | 3.714 |
| PSA | 55.84 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazolidine ring through cyclization processes. The detailed reaction pathways may include:
- Formation of the Oxazolidine Ring : The precursor compound undergoes cyclization with appropriate reagents to form the oxazolidine structure.
- Fluorenyl Protection : The fluorenyl group is introduced to enhance stability and solubility.
- Purification : The final product is purified using chromatography techniques.
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit notable antimicrobial activities. The mechanism often involves inhibition of protein synthesis in bacteria, making them effective against a range of Gram-positive and Gram-negative organisms. Studies have shown that compounds with oxazolidine structures can inhibit bacterial growth by targeting the ribosomal subunit.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Preliminary data suggest that this compound may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : Inducing G1 or G2 phase arrest, leading to inhibited cell proliferation.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways by increasing pro-apoptotic factors.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant IC50 values indicating potent anticancer activity.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent.
Q & A
Q. Q1. What are the critical safety precautions for handling (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate in laboratory settings?
Methodological Answer: This compound is classified under GHS Category 4 for acute oral toxicity (H302), Category 2 for skin irritation (H315), and Category 2A for eye irritation (H319) . Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if dust or aerosols form during handling .
- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors or particulates .
- Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water jets, which may aerosolize the compound .
Q. Q2. How should this compound be stored to ensure stability during long-term research projects?
Methodological Answer:
- Temperature: Store in a cool, dry environment (2–8°C recommended) to prevent thermal decomposition .
- Light Sensitivity: Protect from direct sunlight, as UV exposure may degrade the oxazolidine ring .
- Container Integrity: Use airtight glass containers with PTFE-lined caps to minimize moisture ingress and oxidation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Conflicting toxicity data (e.g., acute vs. chronic effects) may arise from variations in experimental models or impurity profiles. To address this:
- Purity Assessment: Use HPLC (≥98% purity threshold) to rule out confounding effects from byproducts like fluorenylmethanol .
- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HEK-293 cells) to establish LC50 values under controlled conditions .
- Meta-Analysis: Cross-reference data from multiple SDS (e.g., Key Organics vs. Indagoo) to identify consensus hazards .
Q. Q4. What synthetic strategies optimize the yield of this compound?
Methodological Answer:
- Fmoc Protection: Use Fmoc-Cl in anhydrous DCM with N-ethyl-N,N-diisopropylamine (DIEA) at −10°C to minimize racemization .
- Oxazolidinone Cyclization: Employ carbodiimide coupling (EDC/HOBt) in THF at 0°C to stabilize the 5-oxooxazolidine intermediate .
- Purification: Isolate the product via flash chromatography (silica gel, hexane/EtOAc 3:1) followed by recrystallization from ethanol/water .
Q. Q5. How can researchers characterize decomposition products formed during thermal stress testing?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures (typically >200°C) .
- GC-MS Analysis: Detect volatile byproducts (e.g., CO, NOx) using a DB-5MS column and electron ionization .
- FT-IR Spectroscopy: Monitor carbonyl (C=O) and fluorenyl aromatic peaks to track structural degradation .
Experimental Design & Data Analysis
Q. Q6. What analytical methods are recommended for confirming enantiomeric purity in asymmetric syntheses involving this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (85:15) mobile phase (flow rate: 1 mL/min, UV detection at 254 nm) .
- Optical Rotation: Measure [α]D²⁵ in CHCl3 (c = 1.0) and compare to literature values (e.g., [α]D²⁵ = +32° for the (S)-enantiomer) .
- NMR Spectroscopy: Analyze ¹H-NMR splitting patterns of the oxazolidine protons (δ 4.1–4.5 ppm) to detect diastereomeric impurities .
Q. Q7. How should researchers design stability studies to assess compatibility with common peptide synthesis reagents?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound with TFA (0.1% v/v), piperidine (20% v/v), and HBTU in DMF at 25°C for 24–72 hours .
- HPLC Monitoring: Track degradation using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA/water over 30 min). A ≥90% recovery indicates reagent compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
